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Introduction

JNJ-8003 is a potent, orally active, non-nucleoside inhibitor of the Respiratory Syncytial Virus
(RSV) polymerase.[1] It represents a significant advancement in the pursuit of effective antiviral
therapies for RSV, a leading cause of lower respiratory tract infections, particularly in infants,
young children, and the elderly. This technical guide provides a detailed overview of the
chemical structure, mechanism of action, and key experimental data related to JNJ-8003.

Chemical Structure and Properties

JNJ-8003 is a complex heterocyclic molecule with the chemical formula C28H25F5N404.[2] Its
structure is characterized by a central cinnoline carboxamide core linked to a fluorinated
pyridine moiety.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12374965?utm_src=pdf-interest
https://www.benchchem.com/product/b12374965?utm_src=pdf-body
https://www.medchemexpress.com/jnj-8003.html
https://www.benchchem.com/product/b12374965?utm_src=pdf-body
https://www.benchchem.com/product/b12374965?utm_src=pdf-body
https://www.medkoo.com/products/58746
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Identifier Value

(S)-8-methoxy-3-methyl-N-(3,3,3-trifluoro-2-(5-
fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-

IUPAC Name
yl)pyridin-2-yl)-2-hydroxypropyl)cinnoline-6-
carboxamide[2]

Chemical Formula C28H25F5N404(2]

Molecular Weight 576.52 g/mol [2]
O=C(NC--INVALID-LINK--(C(F)

SMILES (F)F)C1=NC(C2=CC=C(F)C=C2)=C(F)C(C(C)
(C)0)=C1)C3=CC4=C(C(0OC)=C3)N=NC(C)=C4
[2]

Synonyms JNJ8003[2]

Mechanism of Action

JNJ-8003 functions as a non-nucleoside inhibitor that specifically targets the RSV L protein, a
key component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1] Cryo-electron
microscopy has revealed that INJ-8003 binds to an induced-fit pocket within the capping
domain of the L protein.[3][4][5] This binding event allosterically inhibits the RdRp's function,
effectively blocking nucleotide polymerization at the early stages of both viral RNA transcription
and replication.[4][5]

The mechanism involves modulating the functional interplay between the capping and RdRp
domains of the L protein.[4][5] By binding to the capping domain, JNJ-8003 prevents the
initiation and early elongation of the viral RNA, thereby halting the viral life cycle.[5]
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Figure 1: Simplified signaling pathway of JNJ-8003's inhibitory action on the RSV life cycle.

Quantitative Efficacy Data

JNJ-8003 demonstrates potent antiviral activity in a variety of in vitro assays, with sub-
nanomolar efficacy.
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Assay Type Metric Value Reference
_ _ IC50 (RSV
Biochemical Assay 0.29 nM [1]
Polymerase)

IC50 (RSV L protein

0.67 nM [1]
polymerase complex)
IC50 (de novo

_ 5.1 nM [5]

pppGpA formation)
IC50 (Single
Nucleotide 17-32 nM [5]
Incorporation)

EC50 (RSV sub-
Cell-Based Assay 0.15nM [6]

genomic replicon)

EC50 (RSV A2 in

0.82 nM [1]
HelLa cells)

CC50 (Cytotoxicity in

27.7 uM 1
HelLa cells) H s

) ] Kd (SPR with RSV
Biophysical Assay 0.84 nM [6]
L+P complex)

ATm (Thermal Shift

6 °C [6]
Assay)

Experimental Protocols

The characterization of JINJ-8003 involved a range of sophisticated experimental
methodologies to elucidate its mechanism and potency.

Cryo-Electron Microscopy (Cryo-EM)

To determine the binding site of INJ-8003, the RSV L-P polymerase complex was incubated
with the compound and subjected to cryo-EM analysis. The resulting 2.9 A resolution structure
revealed an induced-fit binding pocket on the capping domain of the L protein.[4][5] This high-
resolution structural data was crucial in understanding the allosteric inhibition mechanism.
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RSV Minigenome Assay

This cell-based assay is a powerful tool for studying viral transcription and replication in the
absence of a live virus.[7][8] A plasmid containing a "minigenome"—typically a reporter gene
like luciferase flanked by RSV leader and trailer sequences—is co-transfected into cells along
with plasmids expressing the necessary viral proteins (N, P, L, and M2-1).[9] The activity of the
reporter gene serves as a quantitative measure of the polymerase's functionality. The dose-
dependent reduction in luciferase activity in the presence of INJ-8003 confirmed its inhibitory
effect on the viral polymerase complex.

De Novo RNA Synthesis and Primer Extension Assays

These biochemical assays directly measure the RNA synthesis activity of the purified
recombinant RSV L-P complex.

¢ De Novo Synthesis: The assay measures the formation of the initial dinucleotide (e.g.,
pppGpA) from nucleotide triphosphates using a short RNA template corresponding to the
viral promoter.[5][10]

e Primer Extension: This assay assesses the ability of the polymerase to elongate a pre-
existing short RNA primer hybridized to a template.[5][10]

In both assay formats, the incorporation of radiolabeled nucleotides is quantified via gel
electrophoresis. JINJ-8003 was shown to inhibit both the initial dinucleotide formation and the
subsequent elongation steps, indicating its role in blocking the early stages of RNA synthesis.

[5]
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Figure 2: A logical workflow illustrating the key experimental stages in the characterization of
JNJ-8003.

In Vivo Efficacy Models

The antiviral activity of INJ-8003 was evaluated in animal models of RSV infection, including
mice and neonatal lambs.[1] Oral administration of JNJ-8003 resulted in a dose-dependent
reduction in viral titers in the lungs.[1] At higher doses, the viral load was reduced to below the
limit of detection, and there was a significant resolution of lung inflammation and lesions.[1]
These findings highlight the potential of INJ-8003 as an orally bioavailable therapeutic agent
for RSV infection.

Conclusion

JNJ-8003 is a highly potent, non-nucleoside inhibitor of the RSV polymerase with a novel
mechanism of action. Its ability to bind to the capping domain of the L protein and allosterically
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inhibit RNA synthesis at the initiation and early elongation stages makes it a promising
candidate for the treatment of RSV infections. The comprehensive in vitro and in vivo data
underscore its potential as a best-in-class antiviral agent. Further clinical development will be
crucial in establishing its therapeutic utility in human populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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